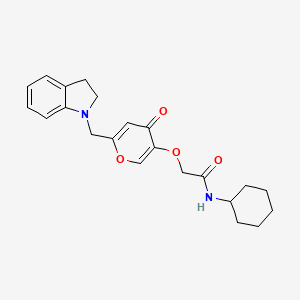

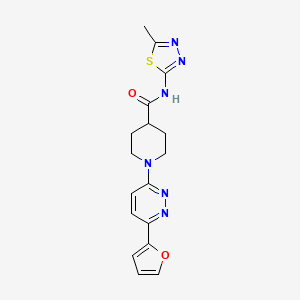

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a heterocyclic compound that is presumed to have biological activity due to the presence of thiazole and acetamide groups. Thiazoles are known for their antitumor properties, and acetamides are common in various bioactive molecules. Although the specific compound is not directly mentioned in the provided papers, the related research on similar compounds can give insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of amines with various reagents to form a core structure, which can then be further modified to introduce additional functional groups . For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced a cyanoacetamide derivative, which served as a precursor for various heterocyclic derivatives . The synthesis often involves one-pot reactions under mild conditions, which is advantageous for producing a diverse array of products efficiently.

Molecular Structure Analysis

The molecular structure of thiazole-containing compounds is characterized by the presence of a thiazole ring, which can form dihedral angles with other parts of the molecule, affecting its overall shape and potentially its biological activity . For instance, in 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the acetamide group forms specific dihedral angles with the phenyl and thiazole rings, which could be similar in the compound of interest .

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including cyclization and nucleophilic attacks, which can be utilized to synthesize a wide range of derivatives with different substituents and properties . The reactivity of the cyanoacetamido moiety in particular allows for regioselective attacks and the formation of diverse heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole core. The presence of acetamide groups can also affect the hydrogen bonding potential of the molecule, which is important for its interaction with biological targets . The antitumor activity of such compounds is often evaluated in vitro using human cancer cell lines, and their efficacy can vary depending on the specific structure and substituents .

Relevant Case Studies

Several of the synthesized thiazole derivatives have shown high inhibitory effects on cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer . Some compounds with straight chain substituents or phenyl functions have demonstrated broad-spectrum antitumor activity, with significant growth inhibition values . These findings suggest that the compound of interest may also possess antitumor properties, warranting further investigation.

Applications De Recherche Scientifique

Antimicrobial Applications

Compounds incorporating thiazole moieties, akin to "2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide," have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of new heterocyclic compounds bearing a sulfamoyl moiety showed promising results as antimicrobial agents. These compounds were assessed for their in vitro antibacterial and antifungal activities, demonstrating significant potential in combating microbial infections (Darwish et al., 2014).

Anticancer Activity

Several studies have investigated the anticancer activity of thiazole derivatives, revealing their potential as therapeutic agents. For example, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents showed that these compounds possess selective cytotoxicity against certain cancer cell lines, highlighting their potential in cancer treatment (Evren et al., 2019). Another study explored the antitumor activities of substituted thiazoles, with some compounds exhibiting broad-spectrum antitumor activity, offering insights into the development of new cancer therapies (El-Messery et al., 2012).

Glutaminase Inhibition for Cancer Treatment

The inhibition of glutaminase, an enzyme critical for cancer cell metabolism, represents another application area. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the core structure of interest, have been synthesized and evaluated as potent glutaminase inhibitors. These compounds have shown efficacy in attenuating the growth of human lymphoma cells, underscoring their potential in cancer treatment by targeting glutamine metabolism (Shukla et al., 2012).

Propriétés

IUPAC Name |

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S2/c1-25-15-8-4-7-13(9-15)19-16(23)10-14-11-26-18(21-14)22-17(24)20-12-5-2-3-6-12/h4,7-9,11-12H,2-3,5-6,10H2,1H3,(H,19,23)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBSTMAFXQCWNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2518563.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-1,3-thiazol-2-amine](/img/structure/B2518564.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2518565.png)

![7-(3,4-diethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2518567.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B2518568.png)

![3-methyl-1-[2-(4-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B2518570.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)